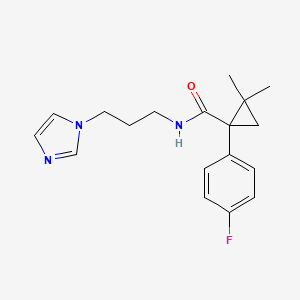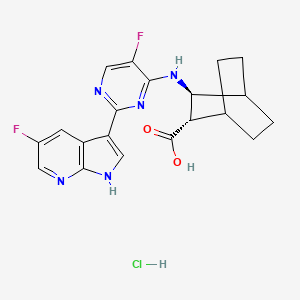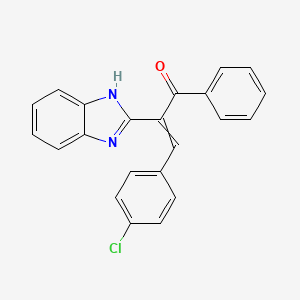
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of benzodiazole derivatives with substituted chalcones. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the reaction mixture is often refluxed in ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the reduction of the double bond or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole or phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may produce alcohols or alkanes, and substitution reactions can lead to a wide range of substituted benzodiazole derivatives.
科学的研究の応用
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a component in chemical processes.
作用機序
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one include other benzodiazole derivatives and chalcone-based compounds. These compounds often share similar structural features and may exhibit comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer distinct properties and activities compared to other similar compounds.
特性
分子式 |
C22H15ClN2O |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H15ClN2O/c23-17-12-10-15(11-13-17)14-18(21(26)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25) |
InChIキー |
WTSNADCCDZTFBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride](/img/structure/B10814979.png)
![N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide](/img/structure/B10814987.png)
![8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10814989.png)

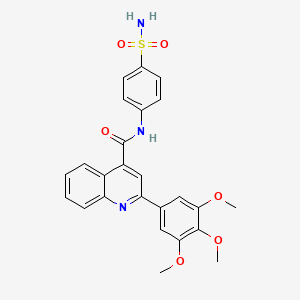
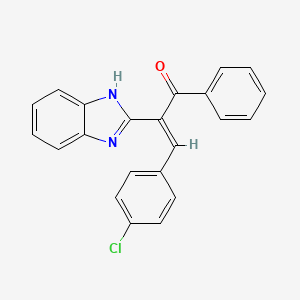
![2-[(2R)-2-amino-3-(1H-indol-3-yl)propanamido]-2-methylpropanoic acid hydrochloride](/img/structure/B10815038.png)
![methyl 2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B10815046.png)
![3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B10815061.png)
![3-(Carboxylatomethyl)-2-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]-1,3-benzothiazol-3-ium hydrate](/img/structure/B10815065.png)
![Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate](/img/structure/B10815067.png)
![3-(Carboxylatomethyl)-2-[3-(1-methyl-1,4-dihydroquinolin-4-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium dihydrate](/img/structure/B10815071.png)
